molecular formula C9H12ClNO B6200909 (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2694057-45-7

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B6200909
CAS No.: 2694057-45-7
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, also known as (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl, is an organic compound that is widely used in various scientific applications. It is a white, crystalline solid that is soluble in water and has a melting point of 172-174°C. This compound has been the subject of numerous studies and is used in a variety of fields, ranging from medicinal chemistry to materials science.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl has been widely used in various scientific fields. It has been studied for its potential use in medicinal chemistry, as it has been shown to act as an inhibitor of certain enzymes. It has also been studied in material science, as it can be used as a precursor for the synthesis of various polymers. It has also been studied for its potential use in the synthesis of organic compounds, such as amino acids and peptides.

Mechanism of Action

The exact mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are known to be involved in inflammation and other physiological processes. By inhibiting this enzyme, (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl may be able to reduce inflammation and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl have been studied in numerous studies. It has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are known to be involved in inflammation and other physiological processes. By inhibiting this enzyme, (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl may be able to reduce inflammation and other physiological effects. Additionally, it has been shown to have anti-tumor effects, as well as anti-oxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl is widely used in various laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, and it can react with certain compounds, such as acids and bases.

Future Directions

Due to its wide range of potential applications, (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl is a promising compound for further research. Some potential future directions include studying its potential use in drug development, as an inhibitor of certain enzymes, as a precursor for the synthesis of polymers, and as a potential anti-cancer agent. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient methods of synthesis. Finally, further research could be done to explore its potential use in other fields, such as materials science and organic synthesis.

Synthesis Methods

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl is typically synthesized in a two-step process. The first step involves the reaction of 2-chloro-3,4-dihydro-1,4-benzoxazine with methylmagnesium bromide in the presence of a base, such as potassium carbonate. This reaction produces (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The second step involves the reaction of the resulting compound with hydrochloric acid, which produces (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves the condensation of 2-amino-5-methylphenol with formaldehyde followed by cyclization and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-amino-5-methylphenol", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenol with formaldehyde in the presence of an acid catalyst to form 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.", "Step 2: Cyclization of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine to form (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.", "Step 3: Quaternization of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with hydrochloric acid to form (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride." ] }

2694057-45-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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